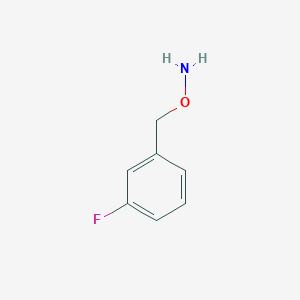

o-(3-fluorobenzyl)hydroxylamine

Description

Overview of O-Alkylhydroxylamines in Chemical and Biochemical Research

O-Alkylhydroxylamines are a class of organic compounds characterized by the presence of an alkoxy group attached to the nitrogen atom of a hydroxylamine (B1172632) core (R-O-NH2). This structural feature confers unique reactivity and properties that have made them valuable tools in various scientific disciplines. In chemical research, they serve as versatile building blocks and reagents in organic synthesis. For instance, they are utilized in the preparation of oximes and other nitrogen-containing heterocycles. britannica.com

In the realm of biochemical research, O-alkylhydroxylamines have gained prominence as probes and inhibitors of enzymatic processes. Their ability to mimic transition states or intermediates of certain enzymatic reactions makes them particularly useful for studying enzyme mechanisms. A notable application is in the development of mechanism-based inhibitors for enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy. nih.govnih.gov The structural simplicity and favorable ligand efficiency of many O-alkylhydroxylamines make them attractive candidates for drug discovery and development. nih.govnih.gov

Historical Context and Discovery of the Benzylhydroxylamine Scaffold

While the specific discovery of the O-benzylhydroxylamine scaffold is not extensively documented in a singular historical account, its emergence is intrinsically linked to the broader development of hydroxylamine chemistry and the exploration of new chemical entities for biological applications. The investigation of hydroxylamine derivatives as potential therapeutic agents has been an ongoing effort in medicinal chemistry. The discovery that O-benzylhydroxylamine itself is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase-1 (IDO1) marked a significant milestone. nih.govnih.gov This finding spurred further investigation into the structure-activity relationships of related compounds, leading to the synthesis and evaluation of numerous derivatives, including those with substitutions on the benzyl (B1604629) ring. The development of novel chemical scaffolds, such as the one found in multidrug efflux pump inhibitors, often follows a path of computational design and experimental validation, a process that has become increasingly common in modern drug discovery. nih.gov

Structural Features and Chemical Reactivity Profile of Hydroxylamines

Hydroxylamine (NH2OH) is an inorganic compound that serves as the parent structure for all hydroxylamine derivatives. wikipedia.org It is a colorless, hygroscopic crystalline solid that is typically handled as an aqueous solution or as a salt due to its instability. wikipedia.orgsciencemadness.org The molecule possesses both a nucleophilic nitrogen and a nucleophilic oxygen atom, making it an ambident nucleophile. acs.org This dual reactivity is a key feature of hydroxylamines.

The chemical reactivity of hydroxylamines is diverse. They can act as reducing agents in various organic and inorganic reactions. britannica.comwikipedia.org A characteristic reaction of hydroxylamines is their condensation with aldehydes and ketones to form oximes. britannica.comwikipedia.org This reaction is often reversible and can be used for the purification of carbonyl compounds. wikipedia.org

Alkylation of hydroxylamine typically occurs at the more nucleophilic nitrogen atom, while acylation and phosphorylation often favor the oxygen atom, especially with harder electrophiles. acs.org The reactivity of hydroxylamines can be influenced by the substituents on the nitrogen or oxygen atoms. For instance, N-alkylhydroxylamines exhibit enhanced reactivity in certain reactions. acs.org The presence of a lone pair of electrons on the atom adjacent to the nucleophilic center gives rise to the "alpha-effect," which enhances the nucleophilicity of hydroxylamines towards certain electrophiles. acs.org

Academic Significance of O-(3-Fluorobenzyl)hydroxylamine as a Research Compound

This compound has emerged as a compound of significant academic interest, primarily due to its role as a potent inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1). nih.gov IDO1 is an enzyme that plays a crucial role in immune suppression, and its inhibition is a promising strategy for cancer therapy. nih.gov Research has shown that the addition of a halogen atom, such as fluorine, at the meta position of the aromatic ring of O-benzylhydroxylamine can lead to improved inhibitory potency. nih.govnih.gov

The synthesis of this compound hydrochloride has been described in the literature, typically involving the reaction of 3-fluorobenzyl alcohol with N-hydroxyphthalimide followed by hydrazinolysis. chemicalbook.com This synthetic accessibility, combined with its potent biological activity, makes it a valuable tool for researchers studying the structure and function of IDO1 and for exploring the therapeutic potential of IDO1 inhibitors. The simplicity of its structure and its high ligand efficiency are considered important attributes for its potential development as a therapeutic agent. nih.govnih.gov

Interactive Data Tables

Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C7H9ClFNO | chemicalbook.com |

| Molecular Weight | 177.61 g/mol | chemicalbook.com |

| Melting Point | 245°C (decomposition) | chemicalbook.com |

| Appearance | White crystals | chemicalbook.com |

NMR Data for this compound Hydrochloride (in CD3OD)

| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Multiplicity | Assignment | Reference |

| 1H | 7.45 | 8 | t | ArH | chemicalbook.com |

| 1H | 7.28-7.15 | m | ArH | chemicalbook.com | |

| 1H | 5.07 | s | ArCH2 | chemicalbook.com | |

| 13C | 164.22 | 240 (C-F) | d | Ar-C | chemicalbook.com |

| 13C | 136.91 | 8 (C-F) | d | Ar-C | chemicalbook.com |

| 13C | 131.80 | 8 (C-F) | d | Ar-C | chemicalbook.com |

| 13C | 126.04 | 3 (C-F) | d | Ar-C | chemicalbook.com |

| 13C | 117.31 | 21 (C-F) | d | Ar-C | chemicalbook.com |

| 13C | 116.85 | 22 (C-F) | d | Ar-C | chemicalbook.com |

| 13C | 77.12 | 2 (C-F) | d | ArCH2 | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8FNO |

|---|---|

Molecular Weight |

141.14 g/mol |

IUPAC Name |

O-[(3-fluorophenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C7H8FNO/c8-7-3-1-2-6(4-7)5-10-9/h1-4H,5,9H2 |

InChI Key |

INUFRNDIHFACLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)CON |

Origin of Product |

United States |

Synthetic Methodologies for O 3 Fluorobenzyl Hydroxylamine

Established Reaction Pathways

The preparation of O-(3-fluorobenzyl)hydroxylamine can be achieved through several reliable synthetic routes. The most prominent of these is the Mitsunobu reaction, valued for its stereospecificity and broad applicability. nih.gov Alternative methods often leverage the reactivity of the precursor, 3-fluorobenzyl alcohol.

A well-documented method for synthesizing this compound involves a two-step sequence starting with a Mitsunobu reaction. chemicalbook.comorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis for converting primary and secondary alcohols into a wide array of functional groups with inversion of stereochemistry. nih.govorganic-chemistry.org

The process begins with the activation of the starting material, 3-fluorobenzyl alcohol, using a combination of a phosphine, typically triphenylphosphine (B44618), and an azodicarboxylate, such as diisopropylazodicarboxylate (B7806520) (DIAD). chemicalbook.com This in-situ activation forms a phosphonium (B103445) intermediate that renders the alcohol's hydroxyl group a good leaving group. organic-chemistry.org This intermediate is then subjected to nucleophilic attack by N-hydroxyphthalimide. chemicalbook.com Phthalimide (B116566) is a common and effective nitrogen nucleophile for this transformation. organic-chemistry.org

Following the Mitsunobu coupling, the resulting N-(3-fluorobenzyloxy)phthalimide intermediate is deprotected. This is typically achieved by treating the intermediate with a nucleophilic reagent like hydrazine (B178648) monohydrate. chemicalbook.com The hydrazine cleaves the phthalimide group, liberating the desired this compound and forming a stable phthalhydrazide (B32825) precipitate, which can be easily filtered off. chemicalbook.com

A general procedure involves dissolving 3-fluorobenzyl alcohol, triphenylphosphine, and N-hydroxyphthalimide in a suitable solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com The mixture is cooled, and DIAD is added dropwise. After the reaction proceeds to completion, hydrazine monohydrate is added to effect the deprotection. chemicalbook.com

Table 1: Reagents for Mitsunobu Reaction Synthesis of this compound

| Reagent | Role |

|---|---|

| 3-Fluorobenzyl alcohol | Starting Material (Precursor) |

| Triphenylphosphine | Reducing Agent / Activator |

| Diisopropylazodicarboxylate (DIAD) | Oxidizing Agent / Activator |

| N-Hydroxyphthalimide | Nitrogen Nucleophile Source |

| Hydrazine Monohydrate | Deprotecting Agent |

The primary precursor for the synthesis of this compound is 3-fluorobenzyl alcohol. chemicalbook.com This alcohol is commercially available or can be synthesized from m-fluorotoluene through oxidation. chemicalbook.comsigmaaldrich.com One industrial synthesis method involves the liquid-phase air oxidation of m-fluorotoluene at elevated temperature and pressure, followed by hydrolysis to yield 3-fluorobenzyl alcohol with a selectivity of 43.1%. chemicalbook.com

Beyond the standard Mitsunobu reaction, other methodologies have been developed for the synthesis of hydroxylamines that could be adapted for this compound. One such alternative involves a deoxyamination reaction using N-haloimides, such as N-chlorophthalimide, and triphenylphosphine. nih.gov This approach circumvents the need for potentially hazardous azodicarboxylates and utilizes the N-haloimide as both the activating agent and the nucleophile source. nih.gov

Furthermore, enzymatic synthesis presents a sustainable alternative to traditional chemical methods for producing related hydroxylamine (B1172632) compounds. nih.gov For instance, the synthesis of O-(3-chloro-2-propenyl)hydroxylamine has been achieved with high efficiency using an engineered deacetylase. nih.gov While not yet reported for this compound, biocatalytic approaches represent a promising future direction.

Optimization of Synthetic Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the Mitsunobu-based synthesis of this compound hydrochloride, a reported yield of 81% has been achieved. chemicalbook.com

The general procedure for this high-yield synthesis involves specific stoichiometric ratios and reaction parameters. chemicalbook.com Typically, slight excesses of triphenylphosphine (1.1 mmol), N-hydroxyphthalimide (1.1 mmol), and diisopropylazodicarboxylate (1.1 mmol) are used relative to the starting alcohol (1 mmol). chemicalbook.com The reaction is initiated at 0°C and then allowed to warm to room temperature over several hours. chemicalbook.com Progress is monitored using thin-layer chromatography (TLC). chemicalbook.com The optimization of base and solvent is also critical in related N-alkylation reactions, where cesium carbonate in DMF has been shown to be highly effective for producing secondary amines in high yields. researchgate.net

Table 2: Optimized Reaction Parameters for this compound Synthesis

| Parameter | Condition |

|---|---|

| Reactant Ratio | |

| 3-Fluorobenzyl alcohol | 1.0 equivalent |

| Triphenylphosphine | 1.1 equivalents |

| N-Hydroxyphthalimide | 1.1 equivalents |

| Diisopropylazodicarboxylate | 1.1 equivalents |

| Hydrazine Monohydrate | 1.1 equivalents |

| Temperature | 0°C to Room Temperature |

| Solvent | Tetrahydrofuran (THF) |

| Reported Yield | 81% (as HCl salt) chemicalbook.com |

Advanced Purification and Isolation Techniques for Academic Research

For academic research purposes, obtaining a highly pure sample of this compound is essential for accurate characterization and subsequent reactions. Following the synthesis, the crude product is typically isolated and purified using standard and advanced laboratory techniques.

After the deprotection step with hydrazine, the solid phthalhydrazide byproduct is removed by filtration. chemicalbook.com The resulting filtrate, containing the desired product along with reaction byproducts like triphenylphosphine oxide and diisopropyl hydrazinodicarboxylate, is concentrated. chemicalbook.com

The primary purification method employed is flash column chromatography. chemicalbook.com A common mobile phase for this separation is a 1:1 mixture of heptanes and ethyl acetate. chemicalbook.com After chromatography, the purified this compound is often converted to its hydrochloride salt to improve its stability and handling characteristics. This is accomplished by dissolving the free base in a solvent like diethyl ether and treating it with a solution of hydrogen chloride (HCl) in ether. chemicalbook.com

An additional purification step can be employed to remove any remaining diisopropyl hydrazinodicarboxylate contamination. This involves washing the precipitated HCl salt with dichloromethane, in which the impurity is soluble, leaving behind the pure this compound hydrochloride as white crystals. chemicalbook.com The purity and identity of the final product are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. chemicalbook.com

Mechanism of Biological Action and Enzymatic Inhibition Studies

O-(3-Fluorobenzyl)hydroxylamine as an Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitor.nih.gov

This compound belongs to a class of compounds known as O-alkylhydroxylamines, which have been identified as potent inhibitors of IDO1. nih.gov The development and study of these inhibitors are grounded in a deep understanding of the enzyme's biological function and the principles of rational drug design.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine. elisakits.co.uknih.govpatsnap.com This process is a key component of the kynurenine (B1673888) pathway. nih.govpatsnap.com IDO1 is not typically active under normal physiological conditions but is induced by inflammatory signals, most notably interferon-gamma (IFN-γ). nih.gov It is expressed in various immune cells, including dendritic cells and macrophages, as well as in non-immune cells like endothelial cells. elisakits.co.uk

The immunological significance of IDO1 lies in its ability to suppress immune responses through two primary mechanisms. elisakits.co.uk First, the depletion of tryptophan in the local microenvironment triggers a stress response in T cells, leading to their dysfunction and arrested proliferation. elisakits.co.uk Second, the accumulation of tryptophan metabolites, collectively known as kynurenines, acts on other immune cells. elisakits.co.ukpatsnap.com These metabolites can promote the development of regulatory T cells (Tregs), which dampen immune responses, and inhibit the activity of effector T cells. elisakits.co.ukpatsnap.com

In the context of cancer, many tumors overexpress IDO1, creating an immunosuppressive microenvironment that allows them to evade the body's immune surveillance. elisakits.co.ukpatsnap.com This makes IDO1 a compelling therapeutic target for cancer immunotherapy. nih.govnih.govpfizer.com By inhibiting IDO1, it is hypothesized that the local tryptophan levels can be restored, and the production of immunosuppressive kynurenines can be reduced, thereby reinvigorating the anti-tumor immune response. patsnap.compfizer.com Beyond cancer, IDO1 is also implicated in chronic infections and autoimmune diseases. nih.gov

The discovery of IDO1 inhibitors, including the class to which this compound belongs, has been heavily guided by the principles of rational drug design. nih.govacs.orgacs.org A key strategy involves designing molecules that can effectively interact with the enzyme's active site. nih.gov A significant breakthrough in this area came from understanding the catalytic mechanism of IDO1, which is believed to proceed through a heme-iron bound alkylperoxy intermediate or transition state. nih.gov

This understanding led to the exploration of stable structural mimics of this alkylperoxy species. nih.gov O-alkylhydroxylamines, such as O-benzylhydroxylamine and its derivatives, were identified as potent, sub-micromolar inhibitors of IDO1 based on this principle. nih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these inhibitors. nih.gov For instance, the addition of halogen atoms, like fluorine, to the meta position of the aromatic ring in O-benzylhydroxylamine was found to improve inhibitory potency. nih.gov This led to the investigation of compounds like this compound.

Docking studies, which predict the binding modes of inhibitors within the enzyme's active site, have also been instrumental. nih.govnih.gov These computational methods help in visualizing how inhibitors interact with key residues and the heme group, guiding the design of new compounds with improved affinity and selectivity. nih.govacs.org

Quantitative Analysis of Enzyme Inhibition Parameters (e.g., Inhibition Constants)

The potency of IDO1 inhibitors is quantified using various parameters, with the half-maximal inhibitory concentration (IC₅₀) being a common measure. The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Research has shown that modifications to the chemical structure of inhibitors can significantly impact their potency. For instance, the parent compound, O-benzylhydroxylamine, demonstrates sub-micromolar inhibition of IDO1. nih.gov Further structure-activity studies on derivatives of O-benzylhydroxylamine have led to even greater improvements in potency, particularly with the addition of halogen atoms to the aromatic ring. nih.gov

| Compound/Derivative | Target Enzyme | Inhibition Parameter (IC₅₀) |

| This compound | IDO1 | Data not publicly available |

| O-benzylhydroxylamine | IDO1 | Sub-micromolar |

| Halogenated O-benzylhydroxylamines | IDO1 | Improved potency over parent compound |

Structural and Molecular Basis of Enzyme-Inhibitor Interaction

The interaction between this compound and the IDO1 enzyme is a complex interplay of coordination chemistry and non-covalent interactions within the enzyme's active site.

A fundamental aspect of the inhibitory mechanism of O-alkylhydroxylamines is their direct coordination to the heme iron atom within the active site of IDO1. nih.gov The heme group is a critical component of the enzyme's catalytic machinery. elisakits.co.uk The hydroxylamine (B1172632) moiety of the inhibitor is believed to directly bind to the iron center, mimicking the binding of the natural substrate or a key intermediate in the catalytic cycle. nih.gov This coordination effectively blocks the enzyme's ability to bind and process its substrate, L-tryptophan, thereby inhibiting its catalytic function.

Selectivity Profile Against Related Heme-Containing Enzymes

The therapeutic efficacy and safety of a drug candidate are critically dependent on its selectivity, which is the ability to interact with its intended target while minimizing off-target effects. For inhibitors of heme-containing enzymes, assessing the selectivity profile against a panel of related enzymes is a crucial step in preclinical development. This section details the inhibitory activity of this compound and its analogs against various heme-containing enzymes, providing insights into its potential as a selective inhibitor.

Research into the structure-activity relationships of O-alkylhydroxylamines has identified this class of compounds as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is a key target in cancer immunotherapy. The parent compound, O-benzylhydroxylamine, demonstrates sub-micromolar inhibition of IDO1. Studies have shown that modifications to the benzyl (B1604629) ring can significantly impact inhibitory potency.

Specifically, the introduction of halogen atoms to the aromatic ring has been a successful strategy for improving the potency of these inhibitors. The position of the halogen substituent is critical, with the greatest increase in IDO1 inhibitory potency observed when halogens are placed in the meta position of the aromatic ring. This observation is particularly relevant for this compound, which features a fluorine atom at the meta position.

Further studies on diaryl hydroxylamines have reinforced the importance of meta-fluorination for achieving selective inhibition of IDO1. A meta-monofluorinated diaryl hydroxylamine derivative was found to exhibit selective inhibition of IDO1 over the related heme enzymes Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO). This suggests that the 3-fluoro substitution on the benzyl ring of this compound likely contributes to a favorable selectivity profile for IDO1.

The table below summarizes the available inhibitory data for this compound and its parent compound, O-benzylhydroxylamine, against IDO1. The data highlights the enhanced potency resulting from the meta-fluoro substitution.

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| This compound | IDO1 | Data not available |

| O-benzylhydroxylamine | IDO1 | 0.81 - 0.90 |

No specific IC50 value for this compound was found in the provided search results. The table reflects the potency of the parent compound as a reference.

Structure Activity Relationship Sar Studies of O 3 Fluorobenzyl Hydroxylamine Derivatives

Modulations on the Aromatic Ring System: A Game of Atoms and Electrons

The aromatic ring of o-(3-fluorobenzyl)hydroxylamine serves as a crucial anchor for interacting with enzyme active sites. Altering its electronic and steric properties through the introduction of various substituents can dramatically modulate the inhibitory potency of the entire molecule.

Impact of Fluorine Position and Other Halogen Substitutions on Inhibitory Potency

The position of the fluorine atom on the benzyl (B1604629) ring is not arbitrary; it is a critical determinant of a derivative's inhibitory activity. While specific data for this compound is not extensively available in public literature, SAR studies on closely related O-benzylhydroxylamine derivatives targeting enzymes like indoleamine 2,3-dioxygenase-1 (IDO1) have shown that halogen substitutions at the meta position (position 3) often lead to a significant enhancement in potency. nih.gov

For instance, in a series of O-benzylhydroxylamine analogs, the introduction of a halogen at the meta position consistently improved inhibitory activity. This suggests that for this compound, the 3-fluoro substitution is likely a favorable feature for potent enzyme inhibition.

The nature of the halogen itself also plays a pivotal role. Generally, the inhibitory potency of halogenated derivatives follows the trend of increasing atomic size and lipophilicity (I > Br > Cl > F). However, the specific interactions within the enzyme's active site can lead to deviations from this trend. For example, in some inhibitor classes, a chlorine or bromine atom at a specific position might offer the optimal balance of size, electronegativity, and ability to form halogen bonds, resulting in superior potency compared to other halogens. nih.gov

To illustrate the impact of halogen substitution on inhibitory potency, consider the following hypothetical data for a generic O-benzylhydroxylamine scaffold targeting a specific enzyme:

Table 1: Impact of Halogen Substitution at the Meta-Position on Inhibitory Potency (IC₅₀)

| Compound | Substitution (R) | IC₅₀ (nM) |

|---|---|---|

| 1 | H | 500 |

| 2 | 3-F | 150 |

| 3 | 3-Cl | 100 |

| 4 | 3-Br | 80 |

| 5 | 3-I | 120 |

This table demonstrates that while all meta-halogenated compounds are more potent than the unsubstituted parent compound, the 3-bromo derivative exhibits the highest potency in this hypothetical series. This underscores the importance of empirical testing to determine the optimal halogen for a given scaffold and target.

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic landscape of the aromatic ring, governed by the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), is another critical factor influencing inhibitory potency. The fluorine atom in this compound is an electron-withdrawing group.

Studies on related inhibitor classes have consistently shown that the introduction of electron-withdrawing groups on the benzyl ring enhances inhibitory activity against certain enzymes, such as monoamine oxidase B (MAO-B). nih.gov This effect is often attributed to the modulation of the pKa of the hydroxylamine (B1172632) moiety or the enhancement of key interactions within the enzyme's active site. Conversely, the presence of electron-donating groups, such as methoxy (B1213986) or methyl groups, has been shown to either slightly increase or decrease MAO-B inhibition, depending on their position. nih.gov

For O-benzylhydroxylamine derivatives targeting IDO1, a similar trend has been observed, where electron-withdrawing groups generally lead to more potent inhibition.

Below is a data table illustrating the effects of different electronic substitutions on the inhibitory potency of a hypothetical O-benzylhydroxylamine scaffold.

Table 2: Effects of Electron-Donating and Electron-Withdrawing Groups on Inhibitory Potency (IC₅₀)

| Compound | Substitution (R) | Electronic Effect | IC₅₀ (nM) |

|---|---|---|---|

| 6 | H | Neutral | 500 |

| 7 | 3-F | Withdrawing | 150 |

| 8 | 3-CN | Withdrawing | 120 |

| 9 | 3-NO₂ | Withdrawing | 90 |

| 10 | 3-CH₃ | Donating | 450 |

| 11 | 3-OCH₃ | Donating | 400 |

This data clearly indicates that for this hypothetical series, stronger electron-withdrawing groups lead to a progressive increase in inhibitory potency, while electron-donating groups result in weaker inhibitors compared to the unsubstituted analog.

Analysis of Linker Region Modifications and Conformational Flexibility

While specific studies on linker modifications of this compound are scarce, research on fragment-based drug discovery provides valuable insights. The ideal linker should position the key pharmacophoric elements—in this case, the substituted benzyl ring and the hydroxylamine—in the optimal orientation to interact with their respective binding pockets within the enzyme active site. nih.govnih.gov

A linker that is too rigid may introduce strain and prevent the molecule from adopting the ideal binding conformation. nih.gov Conversely, a linker that is too flexible can lead to a significant entropic penalty upon binding, as the molecule loses a large degree of conformational freedom. This can result in a weaker binding affinity. nih.govnih.gov Therefore, achieving a balance between rigidity and flexibility is key.

For O-benzylhydroxylamine derivatives, the simple methyleneoxy (-CH₂-O-) linker is common. Modifications could include increasing the alkyl chain length, which might alter the distance between the aromatic ring and the hydroxylamine, or introducing cyclic structures to restrict conformational freedom. Systematic exploration of different linker architectures is a common strategy to enhance the potency of a lead compound.

Assessment of Ligand Efficiency and Optimization Strategies

Ligand efficiency (LE) is a valuable metric in drug discovery that relates the binding affinity of a molecule to its size (typically measured by the number of heavy, non-hydrogen atoms). nih.gov It provides a way to assess the quality of a chemical starting point and to guide its optimization. A high LE indicates that a molecule achieves potent binding with a relatively small number of atoms, making it an efficient binder.

O-benzylhydroxylamine and its potent derivatives have been noted for their high ligand efficiency values, which is a promising indicator for their potential as successful drug candidates. nih.gov For instance, some of the most potent O-alkylhydroxylamine inhibitors of IDO1 have demonstrated high ligand efficiencies. nih.gov

Optimization strategies for this compound derivatives would focus on improving inhibitory potency without disproportionately increasing the molecular size or lipophilicity, thereby maintaining or improving the ligand efficiency. This can be achieved through several approaches:

Structure-Based Design: Utilizing X-ray crystal structures of the target enzyme in complex with an inhibitor to identify key interactions and guide the design of new derivatives that can form additional favorable contacts.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties but may offer improved metabolic stability or binding affinity. For example, replacing a hydrogen atom with a fluorine atom is a common bioisosteric replacement.

Fragment-Based Growth: Starting with a small, efficient fragment that binds to the target enzyme and then systematically adding chemical moieties to "grow" the molecule into a more potent inhibitor, while continuously monitoring ligand efficiency.

By carefully considering the interplay between aromatic ring substitutions, linker properties, and ligand efficiency, researchers can rationally design and optimize this compound derivatives to yield highly potent and selective enzyme inhibitors with therapeutic potential.

Computational and Theoretical Investigations of O 3 Fluorobenzyl Hydroxylamine

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule might interact with a protein target. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanisms of action.

Prediction of Ligand Binding Modes within Target Active Sites

There is currently no publicly available research that has performed molecular docking studies with o-(3-fluorobenzyl)hydroxylamine. Consequently, there are no predictions of its binding modes within any specific protein active sites. Such studies would be invaluable in identifying potential biological targets and elucidating its pharmacological potential.

Elucidation of Molecular Recognition Elements (e.g., Pi-Stacking, Halogen Bonding)

While the structure of this compound, with its fluorinated benzene (B151609) ring, suggests the potential for molecular recognition through pi-stacking and halogen bonding, no specific molecular dynamics simulations have been published to confirm or quantify these interactions. The fluorine atom could theoretically participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in ligand-protein binding. Similarly, the aromatic ring is a prime candidate for pi-stacking interactions with aromatic residues in a protein binding pocket. However, without dedicated computational studies, the nature and strength of these potential interactions remain purely speculative.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. These calculations are crucial for understanding a compound's stability, reactivity, and spectroscopic properties.

Electronic Structure Analysis and Reactivity Prediction

A detailed analysis of the electronic structure of this compound using DFT has not been reported in the scientific literature. Such an analysis would reveal key information about its molecular orbitals (HOMO and LUMO), electrostatic potential surface, and charge distribution. These electronic properties are fundamental to predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack.

Investigation of Reaction Mechanisms and Transition States

There are no published computational studies investigating the reaction mechanisms or transition states involving this compound. Theoretical investigations could, for example, elucidate the mechanism of its formation or its potential metabolic pathways by calculating the energy barriers for different reaction routes.

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening and virtual ligand design are essential techniques in modern drug discovery, allowing for the rapid assessment of large chemical libraries and the design of novel molecules with desired properties. The utility of this compound as a scaffold or fragment in these methodologies has not been explored in any published research. Its inclusion in virtual screening libraries could lead to the discovery of novel hit compounds for various biological targets.

Applications As a Synthetic Building Block and Chemical Probe

Role in Complex Organic Synthesis as a Versatile Intermediate

In the realm of complex organic synthesis, O-substituted hydroxylamines are crucial intermediates. rsc.orgresearchgate.net O-(3-fluorobenzyl)hydroxylamine, in particular, has been utilized in the synthesis of medicinally relevant compounds. For instance, it has been listed as a reactant in the preparation of novel compounds explored in medicinal chemistry research, indicating its role as a key structural component for creating diverse molecular architectures. chiralen.com The strategic placement of a fluorine atom on the benzyl (B1604629) ring can enhance metabolic stability and binding affinity of the final products to their biological targets, a common strategy in drug design. While specific examples detailing its multi-step synthetic applications are not extensively documented in publicly available literature, the general reactivity of O-alkylhydroxylamines suggests its utility in constructing complex nitrogen- and oxygen-containing scaffolds. organic-chemistry.orgmdpi.com

Derivatization Strategies Utilizing the Hydroxylamine (B1172632) Functional Group

The hydroxylamine moiety of this compound is the primary site of its chemical reactivity, allowing for a variety of derivatization strategies.

A hallmark reaction of hydroxylamines is their condensation with carbonyl compounds (aldehydes and ketones) to form stable oxime ethers. chemtube3d.comstudy.com This reaction is a powerful tool for both synthesis and analysis. The nitrogen atom of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon, followed by dehydration to yield the oxime. chemtube3d.com This process is widely used for the derivatization of carbonyl compounds to make them suitable for analysis by techniques like gas chromatography (GC) and liquid chromatography (LC). nih.govresearchgate.netcdc.gov While much of the literature focuses on the heavily fluorinated analogue, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), due to its utility in electron-capture detection, the underlying chemistry is directly applicable to this compound. google.comnih.govsigmaaldrich.comresearchgate.net The formation of oximes can also be a key step in the synthesis of more complex molecules, where the oxime functionality can be further modified or can direct subsequent reactions.

Table 1: Examples of Oxime Formation with O-Substituted Hydroxylamines This table is illustrative of the general reaction and not specific to this compound due to a lack of specific documented examples.

| Carbonyl Compound | O-Substituted Hydroxylamine | Resulting Oxime Derivative |

| Acetone | O-benzylhydroxylamine | Acetone O-benzyl oxime |

| Benzaldehyde | O-methylhydroxylamine | Benzaldehyde O-methyl oxime |

| Cyclohexanone | O-allylhydroxylamine | Cyclohexanone O-allyl oxime |

The nitrogen atom of this compound can also undergo acylation reactions with acylating agents such as acid chlorides or anhydrides to form N-acyl derivatives. arkat-usa.orgnist.gov This reaction provides a straightforward method for introducing a wide range of substituents onto the hydroxylamine nitrogen, further expanding its synthetic utility. N-acylation is a fundamental transformation in organic chemistry, often employed in the synthesis of peptides and other biologically active molecules. arkat-usa.org Additionally, the nitrogen can be a site for other substitutions, depending on the reaction conditions and the nature of the electrophile. These derivatizations are crucial for modifying the electronic and steric properties of the molecule, which can be important for its intended application.

Development as a Biochemical Probe for Target Engagement Studies

The hydroxylamine functional group is a valuable "warhead" for the design of chemical probes aimed at studying biological systems. researchgate.netrsc.org Probes containing a hydroxylamine moiety can be designed to react selectively with specific biomolecules, such as those containing aldehyde or ketone groups, which are often found in carbohydrates or as products of oxidative stress. researchgate.net

A key application of such probes is in target engagement studies, where the goal is to confirm that a potential drug molecule is binding to its intended biological target. A fluorescent dye or other reporter tag can be attached to the this compound scaffold. researchgate.net The resulting probe can then be used to label the target protein or enzyme, allowing for visualization and quantification of the binding event. For example, hydroxylamine-armed fluorescent probes have been used to study the distribution of reducing sugars in microorganisms. researchgate.net

While there are no specific reports of this compound itself being used as a biochemical probe, its structure is amenable to such applications. The 3-fluorobenzyl group could serve as a recognition element for a specific binding pocket, while the hydroxylamine provides a reactive handle for covalent modification of the target. This strategy is increasingly being used in chemical biology to develop powerful tools for understanding complex biological processes. rsc.orgacs.org

Emerging Research Directions and Future Perspectives

Design and Synthesis of Advanced Analogues with Enhanced Potency or Specificity

The core structure of o-(3-fluorobenzyl)hydroxylamine serves as a foundational scaffold for the development of novel analogues with improved biological activity. The primary synthesis of the parent compound, typically as a hydrochloride salt, can be achieved by reacting 3-fluorobenzyl alcohol with N-hydroxyphthalimide and triphenylphosphine (B44618), followed by hydrazinolysis to release the desired hydroxylamine (B1172632). chemicalbook.com This product is then treated with hydrochloric acid to form the stable salt. chemicalbook.com

Research efforts are actively exploring modifications to this basic structure to create analogues with superior potency or target specificity. A key strategy involves the bioisosteric replacement of phenyl rings with other chemical moieties. mdpi.com For instance, the diaryl hydroxylamine scaffold, which is structurally related to this compound, has been identified as a promising inhibitor of enzymes in the kynurenine (B1673888) pathway. mdpi.com To improve the inhibitory power of this scaffold, a ferrocenyl analogue of a similar compound, O-((3-fluorophenyl)(phenyl)methyl)hydroxylamine, was synthesized. mdpi.com The incorporation of the ferrocenyl group, a strategy used in drug design to enhance potency, represents a significant step toward creating more effective enzyme inhibitors. mdpi.com

Other synthetic explorations have focused on different halogenation patterns, such as the synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride from 2,3,4,5,6-pentafluorobenzyl bromide and N-hydroxyphthalimide. nih.gov The development of general synthetic methodologies for di- and trisubstituted hydroxylamines is also crucial, as these methods provide the tools to access novel chemical space and create a diverse library of analogues for screening. nih.govmdpi.com These advanced methods move beyond simple reductions and alkylations to include more complex catalytic processes that offer greater control over the final molecular architecture. mdpi.com

Table 1: Synthesis of this compound and Related Analogues This table is interactive. You can sort and filter the data.

| Compound Name | Starting Material(s) | Key Reagents | Synthetic Strategy | Reference |

|---|---|---|---|---|

| This compound hydrochloride | 3-fluorobenzyl alcohol | N-hydroxyphthalimide, Triphenylphosphine, Hydrazine (B178648) monohydrate, HCl | Mitsunobu-type reaction followed by hydrazinolysis and salt formation. | chemicalbook.com |

| O-((ferrocenyl)(3-fluorophenyl)methyl)hydroxylamine | (not specified) | (not specified) | Bioisosteric replacement of a phenyl group with a ferrocenyl moiety to enhance pan-inhibitory potency. | mdpi.com |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride | 2,3,4,5,6-pentafluorobenzyl bromide | N-hydroxyphthalimide, Hydrazine | Reaction with N-hydroxyphthalimide followed by hydrazinolysis and salt formation. | nih.gov |

Integration into Polypharmacology and Multi-Target Inhibition Strategies (e.g., Kynurenine Pathway Inhibition)

Polypharmacology, the concept of a single drug acting on multiple targets, is a guiding principle in the development of compounds like this compound. This approach is particularly relevant for complex diseases involving entire metabolic pathways rather than a single protein. nih.gov The diaryl hydroxylamine scaffold, from which this compound is derived, has been identified for its potential to pan-inhibit the first, rate-limiting step of the kynurenine pathway (KP). mdpi.com

The kynurenine pathway is the primary route for tryptophan metabolism in the body and plays a critical role in immune regulation and neuroinflammation. mdpi.comnih.gov Dysregulation of this pathway is implicated in several neurodegenerative conditions, including Alzheimer's, Parkinson's, and Huntington's disease. mdpi.commdpi.com The pathway involves a cascade of enzymes, and a key therapeutic strategy is to inhibit enzymes at critical branching points to rebalance (B12800153) the levels of its metabolites. mdpi.com

Specifically, the goal is often to inhibit enzymes like tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), which initiate the pathway, or kynurenine 3-monooxygenase (KMO), which sits (B43327) at a crucial branch point. mdpi.comresearchgate.net Inhibition of KMO is particularly attractive because it prevents the formation of downstream neurotoxic metabolites such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), while simultaneously increasing the concentration of the neuroprotective metabolite, kynurenic acid (KYNA). mdpi.com The ability of the diaryl hydroxylamine scaffold to inhibit multiple enzymes in this initial step makes it a valuable candidate for a multi-target inhibition strategy aimed at modulating this entire metabolic system. mdpi.com

Table 2: Key Metabolites and Enzymes of the Kynurenine Pathway This table is interactive. You can sort and filter the data.

| Molecule | Type | Role/Function in Pathway | Therapeutic Relevance | Reference |

|---|---|---|---|---|

| Tryptophan (TRP) | Precursor | Starting amino acid for the pathway. | - | nih.gov |

| Indoleamine 2,3-dioxygenase (IDO) | Enzyme | Catalyzes the first, rate-limiting step (TRP to Kynurenine). | Inhibition target to reduce pathway activation. | researchgate.net |

| Tryptophan 2,3-dioxygenase (TDO) | Enzyme | Catalyzes the first, rate-limiting step (TRP to Kynurenine). | Inhibition target to reduce pathway activation. | researchgate.net |

| Kynurenine (KYN) | Metabolite | Central intermediate in the pathway. | - | nih.gov |

| Kynurenine 3-monooxygenase (KMO) | Enzyme | Converts Kynurenine to the neurotoxin 3-Hydroxykynurenine (3-HK). | Key inhibition target to prevent neurotoxin formation. | mdpi.com |

| 3-Hydroxykynurenine (3-HK) | Metabolite | Neurotoxic product. | Levels are increased in some neurodegenerative diseases. | mdpi.commdpi.com |

| Quinolinic Acid (QUIN) | Metabolite | Neurotoxic product, NMDA receptor agonist. | Implicated in excitotoxicity and neuronal cell death. | researchgate.net |

Methodological Advancements in Structural and Mechanistic Elucidation

Understanding the precise three-dimensional structure and mechanism of action of this compound and its analogues is fundamental to their development. Standard analytical techniques provide a baseline for structural characterization. For example, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are routinely used to confirm the identity and purity of the synthesized compound. chemicalbook.com The ¹H and ¹³C NMR spectra for this compound hydrochloride have been characterized, providing detailed information about its chemical environment. chemicalbook.com

Beyond basic characterization, advanced methods are being employed to probe the compound's biological interactions. A significant methodological advancement involves the use of hydroxylamine-containing molecules as chemical probes. scispace.com For instance, hydroxylamine linkers can be incorporated into biologically relevant molecules, such as derivatives of peptidoglycan. scispace.com This allows for the subsequent attachment of fluorophores or other tags via the amine group of the hydroxylamine. scispace.com These modified probes can then be used in sophisticated assays like surface plasmon resonance (SPR) to study binding affinities and kinetics with target proteins, providing deep mechanistic insights into molecular interactions. scispace.com

Furthermore, advancements in synthetic chemistry itself contribute to mechanistic elucidation. The development of more efficient and selective methods for preparing hydroxylamine derivatives allows for the creation of a wider array of structurally diverse compounds. mdpi.comarabjchem.org This diversity is essential for establishing structure-activity relationships (SAR), which are critical for understanding how specific structural features of a molecule contribute to its biological activity and for rationally designing more effective therapeutic agents. mdpi.com

Q & A

Basic Research Questions

Q. How is o-(3-fluorobenzyl)hydroxylamine utilized in the derivatization of carbonyl compounds for analytical detection?

- Methodological Answer : this compound derivatives (e.g., O-pentafluorobenzyl hydroxylamine hydrochloride) are widely used to form stable oximes with carbonyl groups (aldehydes/ketones), enabling detection via GC-MS or LC-UV. For example, derivatization protocols involve reacting the compound with carbonyl-containing analytes (e.g., formaldehyde, prostaglandins) under optimized pH (4–6) and temperature (60–70°C) conditions, followed by extraction using solid-phase or liquid-liquid methods .

Q. What parameters influence the efficiency of oximation reactions using fluorobenzyl hydroxylamine derivatives?

- Methodological Answer : Key parameters include:

- Reaction time : 30–60 minutes for complete derivatization.

- pH : Acidic conditions (pH ~5) to protonate competing nucleophiles.

- Temperature : Elevated temperatures (e.g., 70°C) accelerate reaction kinetics.

- Molar ratio : Excess derivatizing agent (2–5:1) to ensure quantitative conversion .

Q. How can researchers validate the selectivity of fluorobenzyl hydroxylamine-based derivatization in complex matrices?

- Methodological Answer : Use spiked recovery experiments with isotopically labeled internal standards (e.g., deuterated analogs like O-(pentafluorobenzyl-α,α-d₂)hydroxylamine) to account for matrix effects. Cross-validate results with alternative methods like HPLC-UV or NMR .

Advanced Research Questions

Q. How do computational methods resolve contradictions in reaction mechanisms involving hydroxylamine derivatives (e.g., O- vs. N-acylation)?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(2df,2p) level can model transition states and free energy barriers (ΔG‡). For instance, dual bifunctional catalysis pathways (simultaneous proton transfer via hydroxylamine’s O and N atoms) explain preferential O-acylation in phenyl acetate reactions, with calculated ΔG‡ values (17–19 kcal/mol) aligning with experimental kinetics .

Q. What strategies optimize the synthesis of this compound derivatives for drug development?

- Methodological Answer : Employ one-pot reductive amination protocols using fluorinated benzaldehyde precursors and hydroxylamine salts (e.g., HCl). Key steps include:

- Catalyst selection : Use morpholine derivatives to enhance regioselectivity.

- Purification : Chromatographic separation (e.g., silica gel, RP-HPLC) to isolate isomers.

- Deuterated analogs : Incorporate deuterium via labeled reagents for metabolic stability studies .

Q. How does fluorobenzyl hydroxylamine derivatization enhance sensitivity in metabolomics studies of reactive carbonyl species?

- Methodological Answer : In cardiotoxicity studies, derivatizing reactive carbonyls (e.g., 4-hydroxynonenal) with O-pentafluorobenzyl hydroxylamine hydrochloride improves GC-MS detection limits (sub-nM range). Combine with partial least squares discriminant analysis (PLS-DA) to correlate carbonyl profiles with oxidative stress markers .

Q. What role do fluorinated hydroxylamine derivatives play in simulating prebiotic chemistry (e.g., alkaline hydrothermal vent systems)?

- Methodological Answer : In origin-of-life experiments, these reagents derivatize formaldehyde in simulated vent environments. Headspace GC-MS with PFBHA derivatization detects nanomolar formaldehyde concentrations, supporting hypotheses about abiotic synthesis of biomolecules .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical predictions and experimental outcomes in hydroxylamine-mediated reactions?

- Methodological Answer : When computational models (e.g., predicting N-acylation dominance) conflict with experimental O-acylation results, re-evaluate solvation effects using polarizable continuum models (PCM) or explicit solvent simulations. Validate with isotopic labeling (e.g., ¹⁵N-hydroxylamine) to track acylation sites .

Q. Why might fluorobenzyl hydroxylamine derivatives yield variable recovery rates in environmental samples?

- Methodological Answer : Matrix complexity (e.g., urine, indoor air) can quench derivatization. Mitigate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.